Elevated Lipophilicity (XLogP3 = 3.0) Compared to Non-Chlorinated and Fluoro-Analogs Enables Differential Membrane Partitioning
The target compound exhibits a computed XLogP3 of 3.0, which is 0.6 logP units higher than 2-chloro-6-phenylpyrazine (XLogP3 = 2.4) and 0.5 logP units higher than 2-chloro-6-(4-fluorophenyl)pyrazine (XLogP3 = 2.5) . This represents a approximately 4-fold increase in calculated octanol-water partition coefficient relative to the non-halogenated phenyl analog, potentially translating to enhanced passive membrane permeability and blood-brain barrier penetration in cellular assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 2-Chloro-6-phenylpyrazine: XLogP3 = 2.4; 2-Chloro-6-(4-fluorophenyl)pyrazine: XLogP3 = 2.5 |
| Quantified Difference | ΔXLogP3 = +0.6 vs. phenyl analog; ΔXLogP3 = +0.5 vs. 4-fluorophenyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025 release |
Why This Matters
Higher lipophilicity directly influences pharmacokinetic behavior, requiring formulation or structural adjustments that cannot be achieved by simply substituting a less lipophilic analog.
- [1] PubChem. 2-Chloro-6-(4-chlorophenyl)pyrazine. CID 21413158. XLogP3 = 3.0. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/637353-09-4 View Source
- [2] PubChem. 2-Chloro-6-(4-fluorophenyl)pyrazine. CID 54595610. XLogP3 = 2.5. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1273550-42-7 View Source
